Phenol, 2-octyl-

Descripción general

Descripción

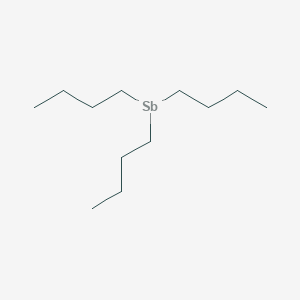

Phenol, 2-octyl-, also known as octyl phenol, is a synthetic organic compound with the chemical formula C14H22O . It is a white, crystalline solid that is insoluble in water and has a characteristic odor.

Synthesis Analysis

A series of clay minerals, HB, NB, and Al-PILC, have been studied in the alkylation reactions of 2-octanol with phenol at 180°C . The selectivity of Al-PILC was 77.12% for octyl phenol and 16.5% for dioctyl phenol .Molecular Structure Analysis

The molecular structure of Phenol, 2-octyl- is represented by the formula C14H22O . The IUPAC Standard InChI is InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12,15H,2-7,10H2,1H3 .Chemical Reactions Analysis

Phenolic compounds, including Phenol, 2-octyl-, undergo various transformations, including reactions involving the generation of quinone intermediates, oxidative coupling for biaryl formation, and oxidative cyclization into various heterocycles . Phenols react with active metals such as sodium, potassium, etc., to form the corresponding phenoxide .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . In phenol, the sp2 hybridized carbon of the benzene ring directly attached to the hydroxyl group acts as an electron-withdrawing group, reducing the electron density on oxygen .Aplicaciones Científicas De Investigación

Biobased Phenols in Polycarbonate Industry

Phenol, 2-Octyl, is significant in the polycarbonate industry, particularly in the production of biobased plastics and products. A study by Sprakel et al. (2021) in the Journal of Chemical Technology & Biotechnology explored the influence of solvents and impurities on the separation of biobased phenol and 2‐octanone, critical for renewable phenol production processes. This research provides insights into vapor-liquid equilibrium behavior and the impact of impurities on phenol-containing solutions, highlighting its relevance in the biorefinery industry for renewable phenol production (Sprakel et al., 2021).

Phenol in Plastics and Environmental Impact

Phenols, including 2-Octyl phenol, are widely used in the plastic industry. A 2008 study by Krüger et al. in Toxicology assessed the effects of various phenols and plasticizers on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). This research is crucial for understanding the environmental and health implications of phenols used in plastics, particularly in food packaging and children's toys (Krüger et al., 2008).

Synthesis Methods

The synthesis of 4-Octyl phenol using phenol and octyl alcohol with sulfonic acid resin was explored by Ruig (2014) in the Journal of Chemical Industry and Engineering. This study provides valuable information on the optimal conditions for synthesizing 4-Octyl phenol, a variant of Phenol, 2-Octyl, with applications in various industries (Ruig, 2014).

Phenolic Compounds in Plant Stress Response

Sharma et al. (2019) in Molecules discussed the role of phenolic compounds, including Phenol, 2-Octyl, in plants under abiotic stress. This study highlights the crucial physiological roles of phenolics in plants' adaptation to environmental constraints and their synthesis under both optimal and suboptimal conditions (Sharma et al., 2019).

Mecanismo De Acción

Target of Action

Phenol, 2-Octyl-, also known as 2-OCTYLPHENOL, is a type of phenolic compound . Phenolic compounds are known for their antioxidant, antiradical, and antimicrobial properties . .

Mode of Action

Phenolic compounds in general are known to interact with various biological targets due to their hydroxyl groups . They can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage .

Biochemical Pathways

Phenolic compounds, including Phenol, 2-Octyl-, are formed by three different biosynthetic pathways: the shikimate/chorismate or succinylbenzoate pathway, which produces the phenylpropanoid derivatives (C6-C3); the acetate/malonate or polyketide pathway, which produces the side-chain-elongated phenylpropanoids, including the large group of flavonoids (C6-C3-C6) and some others .

Pharmacokinetics

It’s known that phenol, 2-octyl- can be analyzed by reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

Phenolic compounds in general are known to have antioxidant properties, meaning they can neutralize harmful free radicals and prevent oxidative damage .

Action Environment

Phenol, 2-Octyl- and other similar compounds are only discharged in the environment due to anthropogenic activities . They are detected more frequently in urban and municipal waste water treatment plant (MWWTP)-associated sites than at other locations .

Safety and Hazards

Direcciones Futuras

Phenolic compounds, including Phenol, 2-octyl-, are being studied for their potential applications in various industries such as pharmaceutical and food industries . The search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Propiedades

IUPAC Name |

2-octylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12,15H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIOKRXOKLLURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061344 | |

| Record name | Phenol, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

949-13-3, 67554-50-1 | |

| Record name | 2-Octylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, o-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067554501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-octylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(2-chloroethyl)amino]benzamide](/img/structure/B1616204.png)

![Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-chloro-2-methylphenyl)azo]-3-oxo-](/img/structure/B1616212.png)